N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex organic compound featuring a pyrazole ring, a cyclobutane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Cyclobutanecarboxamide Formation: The final step involves the reaction of the alkylated pyrazole with cyclobutanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Saturated derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of a cyclobutanecarboxamide group.
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: Similar structure but with an acetamide group.
Uniqueness
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide is unique due to the presence of both a cyclobutane ring and a pyrazole ring, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-17(15-7-4-3-5-8-15)14(2)21(20-13)12-11-19-18(22)16-9-6-10-16/h3-5,7-8,16H,6,9-12H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZBWMUOYHJALS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCC2)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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